molecular formula C13H11BrOZn B14878054 4-(3-Methoxyphenyl)phenylZinc bromide

4-(3-Methoxyphenyl)phenylZinc bromide

Cat. No.: B14878054
M. Wt: 328.5 g/mol
InChI Key: MDNPGDWWNFUFRR-UHFFFAOYSA-M
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Description

4-(3-Methoxyphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Methoxyphenyl)phenylzinc bromide can be synthesized through the reaction of 4-(3-methoxyphenyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding hydrocarbons.

    Substitution: The compound participates in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Typical reagents include halides, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(3-Methoxyphenyl)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)phenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various chemical reactions. The compound can transfer the phenyl group to electrophilic centers, facilitating the formation of new carbon-carbon bonds. The methoxy group on the phenyl ring can influence the reactivity and selectivity of the compound by stabilizing the transition state and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Lacks the methoxy group, resulting in different reactivity and selectivity.

    4-(4-Dimethylaminophenyl)phenylzinc bromide: Contains a dimethylamino group, which alters its electronic properties and reactivity.

    3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a fluoro and morpholino group, providing unique reactivity profiles.

Uniqueness

4-(3-Methoxyphenyl)phenylzinc bromide is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, offering advantages over similar compounds in terms of efficiency and product yield.

Properties

Molecular Formula

C13H11BrOZn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-3-phenylbenzene

InChI

InChI=1S/C13H11O.BrH.Zn/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

MDNPGDWWNFUFRR-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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